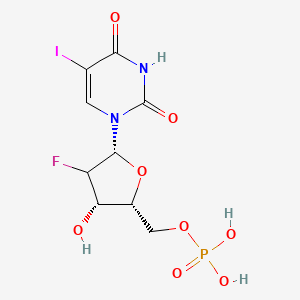

Fialuridine monophosphate

説明

特性

CAS番号 |

99891-31-3 |

|---|---|

分子式 |

C9H11FIN2O8P |

分子量 |

452.07 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H11FIN2O8P/c10-5-6(14)4(2-20-22(17,18)19)21-8(5)13-1-3(11)7(15)12-9(13)16/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |

InChIキー |

PLIRJOIEMCOPIZ-BYPJNBLXSA-N |

同義語 |

1-(2-Deoxy-2-fluoro-5-O-phosphono-β-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; |

製品の起源 |

United States |

Biochemical Synthesis and Intracellular Metabolism of Fialuridine 5 Monophosphate

Enzymatic Phosphorylation Cascades of Fialuridine (B1672660) to Fialuridine 5'-Monophosphate

The conversion of fialuridine (FIAU) to Fialuridine 5'-Monophosphate is the rate-limiting step in its metabolic activation. This process is catalyzed by nucleoside kinases located in both the cytosol and, most notably, the mitochondria.

Role of Cytosolic and Mitochondrial Nucleoside Kinases (e.g., Thymidine (B127349) Kinase 2)

The primary enzyme responsible for the phosphorylation of fialuridine is mitochondrial thymidine kinase 2 (TK2). This enzyme, resident within the mitochondria, plays a crucial role in the salvage pathway for mitochondrial DNA synthesis. Its high affinity for fialuridine underscores the compound's significant impact on mitochondrial function.

In addition to the mitochondrial pathway, cytosolic thymidine kinase 1 (TK1) can also phosphorylate fialuridine. However, the efficiency of this reaction is considerably lower than that observed with TK2. The dual localization of these kinases means that the activation of fialuridine can occur in separate cellular compartments, potentially leading to distinct downstream effects.

Substrate Specificity and Kinetic Parameters of Activating Enzymes

The enzymatic efficiency of fialuridine phosphorylation varies significantly between the key kinases. Mitochondrial TK2 demonstrates a much broader substrate specificity compared to its cytosolic counterpart, TK1, readily phosphorylating pyrimidine (B1678525) bases with various modifications.

While precise Vmax and Km values for fialuridine with human kinases are not extensively documented in publicly available literature, the relative efficiencies have been reported. The Vmax/Km ratio, a measure of catalytic efficiency, for fialuridine with TK2 is approximately 30% of that for the natural substrate, deoxythymidine. In contrast, the efficiency of TK1 with fialuridine is significantly lower, with Vmax/Km ratios reported to be only 2-5% of that for deoxythymidine.

Furthermore, fialuridine acts as an inhibitor of the phosphorylation of natural nucleosides by TK2. The inhibition constants (Ki) for fialuridine have been determined to be 43 µM for the inhibition of deoxythymidine phosphorylation and 141 µM for the inhibition of deoxycytidine phosphorylation by TK2. nih.gov

Kinetic Parameters of Fialuridine with Nucleoside Kinases

| Enzyme | Parameter | Value | Substrate/Process Inhibited |

|---|---|---|---|

| Mitochondrial Thymidine Kinase 2 (TK2) | Vmax/Km Ratio (relative to deoxythymidine) | ~30% | N/A |

| Ki | 43 µM | Deoxythymidine phosphorylation | |

| Ki | 141 µM | Deoxycytidine phosphorylation | |

| Cytosolic Thymidine Kinase 1 (TK1) | Vmax/Km Ratio (relative to deoxythymidine) | 2-5% | N/A |

Further Phosphorylation of Fialuridine 5'-Monophosphate to Di- and Triphosphate Forms

Once formed, Fialuridine 5'-Monophosphate undergoes two subsequent phosphorylation steps to yield its di- and triphosphate derivatives, the latter being the primary mediator of its biological effects.

Pathways to Fialuridine Diphosphate (B83284) and Fialuridine Triphosphate

The conversion of Fialuridine 5'-Monophosphate to Fialuridine Diphosphate is catalyzed by thymidylate kinase (TMPK). Subsequently, nucleoside diphosphate kinase (NDPK) facilitates the final phosphorylation step, converting the diphosphate form to Fialuridine Triphosphate. These enzymes are essential components of the nucleotide synthesis machinery and recognize the monophosphate and diphosphate of fialuridine as substrates.

Intracellular Transport and Distribution Mechanisms

The journey of fialuridine and its phosphorylated metabolites within the cell is governed by specific transport proteins. The initial entry of fialuridine into the cell is mediated by the human equilibrative nucleoside transporter 1 (ENT1). This transporter facilitates the movement of the nucleoside analog across the plasma membrane.

Evidence also suggests that ENT1 is present on the mitochondrial membrane, providing a direct pathway for fialuridine to enter the mitochondrial matrix, the primary site of its activation by TK2. The transport mechanisms for the phosphorylated forms, Fialuridine 5'-Monophosphate, Diphosphate, and Triphosphate, across the mitochondrial membrane are less well-defined but are crucial for their subsequent metabolic fate and interaction with mitochondrial enzymes.

Subcellular Compartmentalization of Fialuridine 5'-Monophosphate and its Metabolites

Once inside the cell, fialuridine undergoes metabolic activation through phosphorylation. The initial and rate-limiting step is the conversion of FIAU to Fialuridine 5'-Monophosphate (FIAU-MP). This reaction is catalyzed by cellular nucleoside kinases in the cytoplasm. Subsequently, FIAU-MP is further phosphorylated by other cellular kinases to Fialuridine 5'-Diphosphate (FIAU-DP) and then to the active Fialuridine 5'-Triphosphate (FIAU-TP).

A crucial aspect of FIAU's toxicity is the subcellular location of these metabolic processes. Due to the action of hENT1, FIAU is transported into the mitochondrial matrix. nih.govjohnshopkins.edu Studies have shown that enzymes within a mitochondrial lysate are capable of phosphorylating FIAU to form FIAU monophosphate, indicating that this activation step can occur within the mitochondrion itself. nih.gov

The accumulation of FIAU metabolites within the mitochondria is the primary driver of its toxicity. The triphosphate form, FIAU-TP, is a potent inhibitor of mitochondrial DNA (mtDNA) polymerase gamma (DNA pol-gamma). nih.gov This inhibition occurs competitively, and the incorporation of multiple adjacent FIAU analogs into the nascent DNA strand dramatically impairs chain elongation. nih.gov This disruption of mtDNA replication leads to a significant decrease in mtDNA abundance. nih.gov In cultured hepatoblasts, a 14-day exposure to FIAU resulted in a 30% reduction in mtDNA. nih.gov

The depletion of mtDNA and the direct inhibition of its replication machinery lead to severe mitochondrial dysfunction. This manifests as distinct ultrastructural changes within the mitochondria, including the development of concentric lamellar structures, paracrystalline inclusions, and vacuolization. nih.gov Furthermore, the cellular consequence of this mitochondrial damage is a marked accumulation of intracytoplasmic lipid droplets (microvesicular steatosis), a hallmark finding in liver cells from patients who experienced FIAU toxicity. plos.orgnih.gov These FIAU-induced abnormalities are profound and have been shown to be irreversible in vitro, even after withdrawal of the drug. nih.gov

| Metabolite | Key Enzyme(s) | Subcellular Location of Synthesis | Primary Toxic Action |

| Fialuridine (FIAU) | N/A (Parent Compound) | N/A | Transported into mitochondria via hENT1. nih.govjohnshopkins.edu |

| Fialuridine 5'-Monophosphate (FIAU-MP) | Cellular Nucleoside Kinases | Cytoplasm, Mitochondria nih.gov | Precursor to di- and triphosphate forms. |

| Fialuridine 5'-Diphosphate (FIAU-DP) | Cellular Nucleoside Diphosphate Kinases | Cytoplasm, Mitochondria | Intermediate metabolite. |

| Fialuridine 5'-Triphosphate (FIAU-TP) | Cellular Nucleoside Diphosphate Kinases | Cytoplasm, Mitochondria | Competitive inhibitor of mtDNA polymerase gamma, leading to impaired mtDNA replication. nih.gov |

Molecular Mechanisms of Antiviral Action Attributed to Fialuridine Triphosphate

Inhibition of Viral DNA Polymerases

FIAUTP acts as a potent inhibitor of viral DNA polymerases, the key enzymes responsible for replicating the viral genetic material. nih.gov This inhibition is a crucial component of its antiviral activity.

FIAUTP demonstrates significant inhibitory activity against the DNA polymerases of hepadnaviruses, a family of viruses that includes the Hepatitis B virus (HBV) and related animal viruses like the woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV). nih.govwordpress.com Research has shown that FIAUTP can effectively suppress the activity of these viral polymerases, which also function as reverse transcriptases. nih.gov

In studies using a cell-free system to express DHBV reverse transcriptase, FIAUTP was shown to inhibit the priming stage of RNA-directed DNA synthesis. nih.gov This initial step is critical for the virus to begin replicating its DNA genome. The inhibition was dose-dependent, with a concentration of 10 µM FIAUTP resulting in almost complete blockage of the synthesis of primer DNA. nih.gov This highlights its potency against hepadnavirus replication machinery. The antiviral activity has also been demonstrated in vivo, where FIAU treatment significantly reduced serum WHV DNA levels in chronically infected woodchucks. nih.gov

| Target Virus/Enzyme | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|

| Duck Hepatitis B Virus (DHBV) Reverse Transcriptase | Inhibition of protein-mediated priming of viral DNA synthesis | Nearly complete inhibition at 10 µM | nih.gov |

| Woodchuck Hepatitis Virus (WHV) | Significant reduction in serum WHV DNA in vivo | 1.5 mg/kg/d | wordpress.comnih.gov |

| Hepatitis B Virus (HBV) | Inhibition of DNA polymerase | Potent activity demonstrated in vitro and in vivo | nih.gov |

FIAUTP is a structural analog of the natural nucleotide deoxythymidine triphosphate (dTTP). nih.gov Due to this similarity, it competes with dTTP for the substrate-binding site of DNA polymerases. wordpress.comnih.gov This mechanism is known as competitive inhibition. By binding to the active site of the viral polymerase, FIAUTP prevents the incorporation of the natural dTTP, thereby stalling DNA synthesis.

Kinetic analyses have confirmed this competitive relationship. While specific kinetic constants for HBV polymerase are not detailed in the provided search results, studies on mammalian DNA polymerases illustrate the principle. For instance, FIAUTP competitively inhibited the incorporation of dTTP by mammalian DNA polymerase-gamma with a high affinity, reflected by a low inhibition constant (Ki) of 0.04 µM. nih.gov This indicates that FIAUTP is a potent competitor of the natural substrate. This mode of action is a common feature among nucleoside analog antiviral drugs. nih.gov

Incorporation into Viral DNA Genomes

Beyond simply blocking the polymerase enzyme, FIAUTP can also be used by the polymerase as a substrate and incorporated into the growing viral DNA chain. wordpress.comnih.gov This event has significant consequences for the successful completion of viral replication.

During the process of DNA synthesis, the viral polymerase selects FIAUTP from the pool of available nucleotides, mistaking it for the natural dTTP. nih.govnih.gov When FIAUTP is incorporated into the nascent DNA strand, a pyrophosphate group is cleaved, resulting in the integration of Fialuridine 5'-monophosphate (FIAUMP) into the DNA backbone. nih.govmdpi.com Therefore, while the triphosphate form is the active substrate for the enzyme, it is the monophosphate form that becomes a permanent part of the viral genome. nih.gov Studies have demonstrated that various DNA polymerases, including mammalian ones, can efficiently incorporate FIAUMP into DNA. nih.govnih.gov

The incorporation of FIAUMP into the viral DNA genome disrupts the normal process of chain elongation. nih.gov Although Fialuridine possesses a conventional 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond with the next incoming nucleotide, its presence does not guarantee normal chain extension. wordpress.com

The altered sugar ring structure of the incorporated FIAUMP molecule can hinder the polymerase's ability to add subsequent nucleotides, leading to a phenomenon known as delayed or non-obligate chain termination. nih.govasm.org Research on DHBV showed that the incorporation of FIAU led to the premature termination of the primer DNA, effectively halting the replication process at a very early stage. nih.gov Similarly, when FIAUTP was substituted for dTTP in reactions with mammalian nuclear DNA polymerases, the resulting DNA products were significantly shorter than those produced under normal conditions. nih.gov The impairment of chain elongation is particularly pronounced when multiple FIAUMP molecules are incorporated adjacent to one another. nih.gov This disruption of DNA elongation is a critical mechanism by which Fialuridine exerts its antiviral effect.

| Polymerase/System | Observed Impact | Reference |

|---|---|---|

| Duck Hepatitis B Virus (DHBV) Reverse Transcriptase | Premature termination of primer DNA synthesis | nih.gov |

| Mammalian Nuclear DNA Polymerases (alpha, beta, delta, epsilon) | Generation of significantly reduced-length DNA products | nih.gov |

| Mammalian DNA Polymerase-gamma | Incorporation of multiple adjacent analogs dramatically impaired chain elongation | nih.gov |

Molecular Basis of Fialuridine 5 Monophosphate Induced Mitochondrial Perturbations

Interactions with Mammalian DNA Polymerase Gamma (Pol γ)

The primary target for Fialuridine-induced mitochondrial toxicity is the mitochondrial DNA polymerase, Pol γ, the sole enzyme responsible for replicating and repairing mitochondrial DNA (mtDNA). nih.govnih.gov The interactions are multifaceted, involving both direct inhibition of the enzyme and disruption of the mtDNA synthesis process through incorporation of the analog.

Competitive Inhibition of Pol γ by Fialuridine (B1672660) Triphosphate

Fialuridine is intracellularly phosphorylated to its active triphosphate form, Fialuridine triphosphate (FIAUTP). nih.gov This metabolite acts as a competitive inhibitor of DNA polymerase-gamma with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govnih.gov Studies have demonstrated that FIAUTP, along with the triphosphates of its metabolites, competitively inhibits the incorporation of dTMP by Pol γ. nih.govnih.gov The potent inhibitory nature of FIAUTP is highlighted by its low inhibition constant (Ki). nih.govnih.gov

| Compound | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|

| Fialuridine Triphosphate (FIAUTP) | 0.015 | nih.govnih.gov |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil Triphosphate (FMAUTP) | 0.03 | nih.govnih.gov |

| 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil Triphosphate (FAUTP) | 1.0 | nih.govnih.gov |

Fialuridine 5'-Monophosphate Incorporation into Mitochondrial DNA (mtDNA)

Beyond competitive inhibition, Pol γ can incorporate the fialuridine analog into the nascent mtDNA chain. nih.govnih.gov Using oligonucleotide template-primers, research has shown that Pol γ can efficiently incorporate a single fialuridine analog opposite an adenosine (B11128) residue without immediately terminating DNA chain elongation. nih.gov Studies in human hepatoblastoma cells incubated with fialuridine demonstrated its presence in mitochondrial DNA. nih.gov After a 6-day incubation period, the level of incorporation was measured, showing a clear dose-dependent accumulation. nih.govnih.gov

| Fialuridine Concentration | Level of Incorporation in mtDNA (1 residue per X thymidines) | Reference |

|---|---|---|

| 10 nM | 2139 | nih.gov |

| 50 nM | 1696 | nih.gov |

Consequence of Multiple Adjacent Analog Incorporations on Pol γ Processivity

While the incorporation of a single fialuridine analog does not halt DNA synthesis, the presence of multiple adjacent analogs severely impairs the processivity of Pol γ. nih.govnih.gov When the mtDNA template contains consecutive adenosine residues, leading to the incorporation of multiple fialuridine analogs in a row, chain elongation is dramatically impaired. nih.govnih.gov This suggests that the cumulative effect of incorporating several analogs in close proximity creates a structural distortion in the primer-template duplex that the enzyme cannot efficiently bypass. nih.gov This impairment of Pol γ processivity at adenosine tracts is considered a key mechanism leading to incomplete mtDNA replication. nih.gov

Mechanisms of mtDNA Depletion and Damage

Quantitative Analysis of mtDNA Abundance Following Fialuridine Exposure

Prolonged exposure to fialuridine results in a quantifiable decrease in mtDNA content. In vitro studies with HepG2 cells showed a significant reduction in mtDNA after a 14-day period. nih.gov More recent in vivo studies using mouse models have further detailed this effect, demonstrating a dose-dependent decrease in the ratio of mitochondrial to nuclear DNA (mtDNA/nucDNA). nih.gov These findings confirm that the impaired replication process leads to a net loss of mitochondrial genomes over time. nih.govnih.gov

| Model System | Fialuridine Concentration/Dose | Duration | Result | Reference |

|---|---|---|---|---|

| HepG2 Cells | 20 µM | 14 days | ~30% decrease in mtDNA | nih.gov |

| TK-NOG Hu-liver Mice (low/high engrafted) | 90 mg/kg/day | 2 months | 42% - 54% decrease in mouse mtDNA/nucDNA ratio | nih.gov |

| TK-NOG Hu-liver Mice (low/high engrafted) | 250 mg/kg/day | 2 months | 77% - 82% decrease in mouse mtDNA/nucDNA ratio | nih.gov |

Induction of mtDNA Breaks and Structural Aberrations

The toxic effects of fialuridine manifest as severe structural damage to mitochondria. plos.orgnih.gov Electron microscopy of hepatocytes and human myotubes from in vitro and in vivo models exposed to fialuridine reveals profound morphological changes. plos.orgnih.gov These changes include marked mitochondrial swelling, a significant loss of internal cristae, and the dissolution of the internal matrix. nih.govplos.org Additionally, other observed abnormalities include the formation of concentric lamellar structures and paracrystalline inclusions within the mitochondria. nih.gov This physical damage is accompanied by molecular signs of distress; fialuridine treatment has been shown to trigger a p53 transcriptional DNA damage response in the liver, indicating cellular recognition of compromised DNA integrity. nih.gov

Cellular Pathways of Fialuridine-Induced Mitochondrial Dysfunction

Fialuridine (FIAU), a nucleoside analogue once under investigation for the treatment of hepatitis B, was found to induce severe mitochondrial toxicity, leading to catastrophic clinical outcomes. wikipedia.org The primary mechanism of this toxicity is the perturbation of mitochondrial function at a cellular level. After cellular uptake, fialuridine is phosphorylated to its active triphosphate form, which is a substrate for mitochondrial DNA polymerase γ. nih.gov The incorporation of fialuridine monophosphate into mitochondrial DNA (mtDNA) leads to the inhibition of mtDNA replication, a critical step in the cascade of events that culminates in profound mitochondrial dysfunction. wikipedia.orgnih.gov This section will detail the specific cellular pathways affected by Fialuridine 5'-Monophosphate, leading to mitochondrial-induced cell injury and death.

Impairment of Mitochondrial Respiration and Oxidative Phosphorylation

The inhibition of mtDNA replication by fialuridine has direct and severe consequences for the mitochondrial respiratory chain and the process of oxidative phosphorylation. The mitochondrial genome encodes essential protein subunits for the enzyme complexes of the electron transport chain (ETC). A decrease in mtDNA content leads to a reduced synthesis of these vital proteins, thereby impairing the function of the ETC. nih.gov

Studies have demonstrated that extended exposure to fialuridine results in a significant reduction in mitochondrial respiration and the activity of mitochondrial respiratory complexes. nih.gov This impairment is characterized by a dose- and time-dependent decrease in several key parameters of oxygen consumption, including basal respiration, ATP-linked respiration, and maximal respiration. nih.gov The ultimate consequence of this impaired oxidative phosphorylation is a critical decline in cellular ATP content, which precedes cell death. nih.gov The lactic acidosis observed in patients treated with fialuridine is a clinical manifestation of this shift away from aerobic respiration towards anaerobic glycolysis in an attempt to compensate for the mitochondrial energy deficit. wikipedia.orgnih.gov

| Parameter | Observation | Reference |

| Mitochondrial DNA (mtDNA) Content | Significant decrease following extended fialuridine exposure. | nih.gov |

| Mitochondrial Respiration | Dose- and time-dependent decrease in basal and maximal respiration. | nih.gov |

| ATP-linked Respiration | Significant reduction, indicating impaired energy production. | nih.gov |

| Cellular ATP Content | Decline precedes fialuridine-induced cell death. | nih.gov |

| Lactic Acidosis | Clinical sign of impaired oxidative phosphorylation. | wikipedia.orgnih.gov |

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

Mitochondrial dysfunction is intrinsically linked to the generation of reactive oxygen species (ROS). researchgate.netnih.gov In the context of fialuridine toxicity, the impaired electron transport chain becomes a significant source of ROS. When the flow of electrons through the ETC is disrupted, electrons can leak and prematurely react with molecular oxygen, leading to the formation of superoxide (B77818) anions and other ROS. nih.gov

Induction of Apoptosis and Necrotic Pathways via Mitochondrial Signaling

The mitochondrion plays a central role in the regulation of programmed cell death, or apoptosis. Fialuridine-induced mitochondrial damage is a potent trigger for the intrinsic apoptotic pathway. Signs of apoptosis, such as the activation of caspase-3, have been observed in hepatocytes exposed to fialuridine. researchgate.net

The release of pro-apoptotic factors, such as cytochrome c, from the damaged mitochondria into the cytosol is a critical initiating event. This release is often a consequence of mitochondrial outer membrane permeabilization, which can be triggered by the combination of ATP depletion, oxidative stress, and direct mitochondrial damage. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. These findings indicate that apoptosis is a significant mechanism of cell death in fialuridine-induced hepatotoxicity. researchgate.netresearchgate.netnih.gov In addition to apoptosis, the severe energy depletion and cellular damage can also lead to necrotic cell death. nih.gov

Alterations in Mitochondrial Ultrastructure and Lipid Accumulation

The profound biochemical perturbations induced by fialuridine manifest as striking alterations in mitochondrial morphology. Electron microscopy studies of hepatocytes and myotubes exposed to fialuridine have revealed severe ultrastructural changes. nih.govplos.orgnih.gov These changes include marked mitochondrial swelling, a loss of the internal cristae, and dissolution of the internal matrix. nih.gov In some cases, concentric lamellar structures and paracrystalline inclusions have also been observed within the mitochondria. nih.gov These morphological abnormalities are a direct reflection of the underlying functional impairment of the organelle. nih.gov

A consistent finding in fialuridine-induced toxicity is the significant accumulation of lipid droplets within the cytoplasm of affected cells, a condition known as steatosis. nih.govplos.orgsemanticscholar.org This lipid accumulation is thought to be a consequence of impaired mitochondrial fatty acid β-oxidation, as the damaged mitochondria are unable to efficiently metabolize fatty acids for energy production. The combination of these ultrastructural changes and lipid accumulation are hallmark features of the cellular damage observed in patients who experienced fialuridine toxicity. plos.orgsemanticscholar.org

| Ultrastructural Change | Description | Reference |

| Mitochondrial Swelling | Marked increase in mitochondrial size. | nih.gov |

| Cristae Depletion | Loss of the internal folded membranes of the mitochondria. | plos.orgnih.govsemanticscholar.org |

| Matrix Dissolution | Disruption and loss of the internal mitochondrial matrix. | nih.gov |

| Paracrystalline Inclusions | Formation of ordered, crystal-like structures within mitochondria. | nih.gov |

| Lipid Accumulation (Steatosis) | Significant increase in cytoplasmic lipid droplets. | researchgate.netnih.govnih.govplos.orgsemanticscholar.org |

Advanced Preclinical Modeling for Mechanistic Elucidation

In Vitro Cellular Models for Mechanistic Toxicology Research

In vitro models are indispensable for dissecting the molecular and cellular events underlying drug toxicity. For a compound like fialuridine (B1672660), where the mechanism involves delayed and mitochondria-specific effects, long-term and metabolically competent cellular systems are essential. nih.govnih.gov

Conventional two-dimensional (2D) cell cultures often fail to replicate chronic DILI because they lack the longevity and metabolic competence of the in vivo liver environment. researchgate.nettechnologynetworks.com Three-dimensional (3D) spheroid cultures of Primary Human Hepatocytes (PHHs) have emerged as a superior model for such investigations, maintaining viability and in vivo-like phenotypes for extended periods. nih.govscientificlabs.co.uk

Studies using PHH 3D spheroids have successfully recapitulated the delayed and chronic nature of fialuridine hepatotoxicity. nih.govresearchgate.net Unlike in short-term cultures, fialuridine-induced toxicity in PHH spheroids was only detectable after seven days of repeated exposure. nih.gov This model replicated key clinical manifestations observed in patients, including the formation of reactive oxygen species (ROS), accumulation of lipids, and the induction of apoptosis. nih.govresearchgate.net

Mechanistic investigations in this system revealed that the phosphorylation of fialuridine is a critical step in its toxicity. Silencing the expression of mitochondrial thymidine (B127349) kinase 2 (TK2), the enzyme responsible for the initial phosphorylation to Fialuridine 5'-Monophosphate within the mitochondria, provided substantial protection against fialuridine's effects. nih.gov Further protection was observed when the human equilibrative nucleoside transporter 1 (ENT1), which is implicated in mitochondrial transport of the drug, was also silenced. nih.gov These findings highlight the capability of the PHH 3D spheroid model to dissect complex, time-dependent toxicity pathways that are missed in conventional models. nih.govresearchgate.net

| Feature | Observation in PHH 3D Spheroids | Time of Onset | Reference |

| Cell Viability Decrease | Detectable reduction in cellular ATP content | After 7 days of repeated exposure | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Pronounced increase in ROS formation | After 7 days of repeated exposure | nih.govresearchgate.net |

| Apoptosis | Evident staining for cleaved caspase-3 | After 8 days of repeated exposure | nih.govresearchgate.net |

| Lipid Accumulation (Steatosis) | Apparent accumulation of lipid droplets | After 4 weeks of repeated exposure | researchgate.net |

| Mitochondrial Dysfunction | Decrease in the expression of mtDNA-encoded genes | Correlated with the onset of toxicity (day 7) | nih.gov |

Immortalized human liver cell lines, such as HepG2 and HepaRG, are widely used in toxicology screening. However, their utility in modeling fialuridine toxicity has shown significant differences. The HepaRG cell line, which can be differentiated into hepatocyte-like cells, has proven to be a more translationally relevant model than the more commonly used HepG2 hepatoma cell line for studying delayed mitochondrial toxicity. nih.gov

Comparative studies have demonstrated that HepaRG cells, but not HepG2 cells, could replicate the delayed mitochondrial toxicity of fialuridine following extended dosing (two weeks). nih.gov This was accompanied by a significant reduction in mitochondrial DNA (mtDNA) content, leading to decreased mitochondrial respiration and reduced activity of respiratory complexes. nih.gov Proteomic analyses confirmed that HepaRG cells express the necessary transporters (hENT1) and enzymes (TK1 and TK2) required for the cellular uptake and subsequent phosphorylation of fialuridine to its active metabolites, including Fialuridine 5'-Monophosphate. nih.gov In contrast, the relatively short viable dosing period for HepG2 cells is a significant limitation for detecting compounds whose toxicity manifests only after chronic exposure. researchgate.net While some mitochondrial changes, such as swelling and loss of cristae, have been observed in HepG2 cells treated with fialuridine, the full spectrum of delayed toxicity is not captured. researchgate.net

| Model | Key Findings with Fialuridine | Limitations | Reference |

| HepaRG Cells | - Delayed toxicity observed after 2 weeks. - Significant decrease in mtDNA content. - Reduced mitochondrial respiration and complex activity. - Expresses key transporters (hENT1) and kinases (TK1, TK2). | Less metabolically active at baseline compared to HepG2. | nih.govliverpool.ac.uk |

| HepG2 Cells | - Did not replicate delayed toxicity. - No significant decrease in mtDNA content with similar exposure. - Can show some morphological mitochondrial changes (swelling). | Short viable dosing period (approx. 72 hours) limits chronic studies. | nih.govresearchgate.net |

Drug-induced mitochondrial dysfunction is a known mechanism of idiosyncratic DILI, suggesting that inter-individual genetic variations may play a role in susceptibility. elifesciences.org Transmitochondrial cybrid models are a powerful tool for investigating the specific contribution of the mitochondrial genome. These models are created by fusing cells depleted of their own mtDNA (rho zero cells) with anucleate cell fragments (cytoplasts) or platelets from different individuals, thereby creating cell lines with identical nuclear DNA but diverse mitochondrial genomes. elifesciences.orgbiorxiv.org

The generation of HepG2-based transmitochondrial cybrids has been established as a proof-of-principle system to explore how mtDNA variants, such as those defining different mitochondrial haplogroups, influence susceptibility to mitochondrial toxicants. elifesciences.orgresearchgate.net Studies have shown that cybrid lines with different mitochondrial haplogroups (e.g., haplogroup H vs. J) exhibit distinct bioenergetic profiles and sensitivities to various mitochondrial inhibitors. biorxiv.org This approach provides a reproducible in vitro system to test the hypothesis that an individual's mitochondrial genotype could be a determining factor in their sensitivity to drugs like fialuridine, whose toxicity is directly linked to the inhibition of mtDNA replication. nih.govelifesciences.org

Structure Activity Relationships Sar and Analog Design Principles

Impact of 2'-Fluoro Substitution on Fialuridine's Biochemical Interactions

The presence of a fluorine atom at the 2' position of the arabinofuranosyl sugar ring is a critical determinant of fialuridine's biological activity and toxicity. This substitution significantly influences the sugar's conformation and its interactions with key enzymes.

The 2'-fluoro-arabinofuranosyl moiety in fialuridine (B1672660) preferentially adopts a C3'-endo sugar pucker, which mimics the conformation of deoxynucleosides. This conformational preference is a key factor in its recognition by viral and human DNA polymerases. Furthermore, the electronegative fluorine atom can engage in through-space interactions with protons on the nucleobase (H6/H8), further stabilizing a conformation that is amenable to enzymatic processing. researchgate.net

This "deoxy-like" conformation allows fialuridine to be an effective substrate for phosphorylation by kinases and subsequent incorporation into DNA. However, it is this very mimicry that also leads to its detrimental interaction with mitochondrial DNA polymerase gamma.

Structural Determinants Influencing Substrate Recognition by Kinases and Polymerases

The journey of fialuridine from a prodrug to a toxic entity incorporated into mitochondrial DNA involves a series of enzymatic recognitions, each with its own set of structural requirements.

Kinase Recognition: Fialuridine is primarily phosphorylated to its monophosphate form by mitochondrial thymidine (B127349) kinase 2 (TK2). nih.govuniprot.org TK2 has a broad substrate specificity, phosphorylating thymidine, deoxycytidine, and deoxyuridine. uniprot.org The enzyme's active site accommodates the 2'-fluoro-arabinofuranosyl sugar of fialuridine. Specific amino acid residues within TK2, such as Gln-110 and Glu-133, are crucial for binding ATP-Mg2+, a necessary cofactor for the phosphorylation reaction, while residues like Tyr-141 are involved in substrate binding through conformational changes. slu.se The ability of TK2 to efficiently phosphorylate fialuridine is the first critical step in its metabolic activation pathway leading to toxicity.

Polymerase Recognition: Fialuridine 5'-triphosphate (FIAUTP) is a substrate for mitochondrial DNA polymerase gamma (pol γ), the sole DNA polymerase in mitochondria. The active site of pol γ has specific structural features that dictate its interaction with nucleoside analogs. Key amino acid residues play a "gatekeeper" role in determining which analogs are incorporated. For instance, Tyr951 in the active site of human pol γ is a major determinant of the enzyme's ability to incorporate dideoxynucleotides. neb.com The interaction between the incoming nucleoside triphosphate and these critical residues determines the efficiency of incorporation.

The table below summarizes the competitive inhibition constants (Ki) of the triphosphates of fialuridine and its metabolites against dTMP incorporation by DNA polymerase gamma, illustrating their potency as inhibitors. nih.gov

| Compound | Ki (μM) |

| FIAUTP | 0.015 |

| FMAUTP | 0.03 |

| FAUTP | 1.0 |

Data sourced from Lewis et al., 1996. nih.gov

Strategies for Modulating Mitochondrial DNA Polymerase Gamma Selectivity

A primary goal in designing safer nucleoside analogs is to enhance their selectivity for viral polymerases over human DNA polymerases, particularly pol γ. Several strategies have been explored to achieve this:

Modification of the Nucleobase: Alterations at the 5-position of the pyrimidine (B1678525) ring can influence polymerase selectivity. For example, the 5-fluoro substitution in Emtricitabine [(-)-FTC] significantly reduces its affinity for pol γ compared to Lamivudine [(-)-3TC], which lacks this modification, while maintaining potent activity against HIV reverse transcriptase. pnas.org This suggests that even subtle changes to the base can be exploited to improve the safety profile.

Exploiting Stereochemistry: The use of L-enantiomers of nucleoside analogs has proven to be an effective strategy. For instance, L-FMAU, the L-enantiomer of a fialuridine metabolite, demonstrated potent anti-HBV activity with significantly lower toxicity compared to its D-counterpart. nih.gov Human polymerases, including pol γ, generally exhibit a strong preference for D-nucleosides, the naturally occurring enantiomers.

Targeting Structural Differences Between Polymerases: The substrate-binding site of human pol γ is more confined than that of many viral polymerases, such as HIV reverse transcriptase. pnas.org This difference can be exploited by designing analogs with modifications that are sterically hindered in the pol γ active site but can be accommodated by the more spacious viral polymerase active site.

Design Considerations for Minimizing Fialuridine-Induced Mitochondrial Perturbations

Minimizing the mitochondrial toxicity of fialuridine analogs requires a multi-faceted approach that considers the entire metabolic pathway leading to DNA incorporation. Key design considerations include:

Reducing Phosphorylation by Mitochondrial Kinases: Modifying the nucleoside structure to decrease its affinity for TK2 could reduce the formation of the toxic monophosphate metabolite. This could involve alterations to the sugar moiety or the nucleobase that disrupt key interactions with the kinase's active site.

Decreasing Incorporation by DNA Polymerase Gamma: As discussed previously, modifications that exploit the structural differences between viral and mitochondrial polymerases are crucial. Introducing bulky substituents or altering the stereochemistry can hinder incorporation into mitochondrial DNA.

In Vitro Screening: A battery of in vitro assays is essential for the early identification of potential mitochondrial toxicity. These assays include measuring the inhibition of pol γ, assessing the impact on mitochondrial DNA content, and evaluating cellular respiration. nih.gov The use of such assays can help to prioritize compounds with a more favorable safety profile for further development.

The following table provides a conceptual overview of design strategies and their potential impact on reducing mitochondrial toxicity:

| Design Strategy | Rationale | Potential Outcome |

| Introduce bulky substituent at the 5-position of the pyrimidine ring | Steric hindrance within the more confined active site of polymerase gamma. | Reduced incorporation into mitochondrial DNA. |

| Utilize L-enantiomers | Human polymerases have a strong preference for D-nucleosides. | Decreased recognition and phosphorylation by human kinases and incorporation by polymerase gamma. |

| Modify the 2'-position to alter sugar pucker | Influence the conformational equilibrium of the sugar ring, making it less "deoxy-like". | Reduced affinity for both kinases and polymerases. |

| Develop prodrugs that bypass mitochondrial activation | Deliver the active compound in a form that is not a substrate for mitochondrial enzymes. | Avoidance of the mitochondrial toxicity pathway. |

By systematically applying these SAR principles and design considerations, it is possible to develop novel nucleoside analogs with improved therapeutic windows, retaining antiviral efficacy while minimizing the risk of severe mitochondrial toxicity.

Methodological Approaches for Investigating Fialuridine 5 Monophosphate

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques have been instrumental in dissecting the molecular interactions of Fialuridine (B1672660) 5'-Monophosphate and its derivatives. These methods allow for the precise measurement of enzymatic activity, DNA integrity, metabolic function, and gene and protein expression.

The primary mechanism of fialuridine's toxicity is linked to its effect on DNA synthesis, particularly within the mitochondria. Assays focusing on DNA polymerase inhibition are therefore central to its investigation. After being converted to its active triphosphate form, FIAUTP, the compound acts as a substrate for DNA polymerases.

Kinetic Analysis: These assays are performed to determine the nature and potency of the inhibition of DNA polymerases by FIAUTP. Studies have shown that FIAUTP competitively inhibits the incorporation of the natural nucleotide, deoxythymidine triphosphate (dTTP), into DNA by mitochondrial DNA polymerase γ (pol-γ). The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. Kinetic analyses have demonstrated that FIAUTP is a powerful competitive inhibitor of pol-γ, with reported Ki values as low as 0.015 µM to 0.04 µM.

Interactive Table: Kinetic Inhibition Constants (Ki) of Fialuridine Triphosphate (FIAUTP) and Related Analogs against DNA Polymerase γ

This table summarizes the competitive inhibition constants for FIAUTP and metabolites against DNA polymerase γ, as determined by kinetic analysis. Lower Ki values indicate stronger inhibition.

| Inhibitor | Enzyme | Type of Inhibition | Ki Value (µM) | Reference |

|---|---|---|---|---|

| FIAUTP | DNA Polymerase γ | Competitive | 0.015 | plos.org |

| FMAUTP | DNA Polymerase γ | Competitive | 0.03 | plos.org |

| FAUTP | DNA Polymerase γ | Competitive | 1.0 | plos.org |

Primer Extension Assays: This technique is used to visualize the effect of incorporating a nucleotide analog on the elongation of a new DNA strand. In these assays, a short, labeled DNA primer is annealed to a longer template strand, and a DNA polymerase extends the primer. When FIAUTP is included in the reaction, DNA pol-γ can incorporate the Fialuridine monophosphate into the growing DNA chain opposite a single adenosine (B11128) residue without immediately halting elongation. However, these assays have revealed a critical mechanism of toxicity: when the template requires the incorporation of multiple adjacent fialuridine analogs, DNA chain elongation is dramatically impaired. This stuttered synthesis leads to dysfunctional, truncated mitochondrial DNA (mtDNA).

Given that fialuridine's primary target is mitochondrial DNA replication, a key methodological approach involves quantifying the amount and assessing the integrity of mtDNA in cells following exposure to the compound.

The mtDNA copy number is typically measured using quantitative real-time PCR (qPCR), where the amount of a specific mitochondrial gene is determined relative to the amount of a single-copy nuclear gene. This ratio (mtDNA/nucDNA) provides a measure of the average number of mtDNA molecules per cell. nih.gov

Research findings on this topic have shown some variability depending on the experimental system and duration of exposure.

In one study using HepG2 cells, treatment with 20 µM FIAU for 14 days resulted in a 30% decrease in mtDNA abundance. nih.gov

Conversely, other studies on CEM and HepG2 cells did not observe a dose-dependent decrease in mtDNA content after 6 to 15 days of incubation with FIAU. nih.gov This suggests that significant mtDNA depletion may be a long-term effect or dependent on specific cellular contexts.

In vivo studies using chimeric mice with humanized livers found that FIAU treatment led to dose-dependent reductions in the mtDNA/nucDNA ratio in human hepatocytes. nih.gov

The impairment of mtDNA replication and integrity is expected to compromise the function of the mitochondrial respiratory chain, as many of its essential protein subunits are encoded by mtDNA. This dysfunction ultimately leads to a deficit in cellular energy production. Methodologies to assess this include measuring cellular ATP levels and the activity of the oxidative phosphorylation system.

Assays for ATP content, often based on luciferase-bioluminescence, are used to quantify the cellular energy state. Studies using micropatterned primary hepatocyte cocultures have demonstrated a clear, concentration-dependent inhibition of ATP content following exposure to fialuridine. veritastk.co.jp This indicates that the mitochondrial damage caused by the compound translates into a functional deficit in energy production. The increased lactate (B86563) levels observed in some experiments also point towards impaired mitochondrial function, as cells shift to glycolysis to compensate for the inability to produce energy via oxidative phosphorylation. veritastk.co.jp

Beyond measuring DNA copy number, quantitative real-time PCR (qPCR) is a vital tool for investigating how fialuridine affects the expression of specific genes. This technique can quantify mRNA levels to determine if the transcription of mitochondrial or nuclear genes involved in mitochondrial function is altered.

Studies using this approach have revealed that fialuridine-induced mitochondrial dysfunction is correlated with a decrease in the expression of mtDNA-encoded genes. researchgate.net This reduction in gene expression likely results from the depletion and damage to the mtDNA template, further contributing to the decline in respiratory chain function. In some contexts, qPCR has also been used to investigate compensatory responses, such as the transcriptional activation of nuclear genes involved in stress responses, like the p53 pathway. nih.gov However, one study noted that a proposed hypothesis of fialuridine directly interfering with the mRNA synthesis of mitochondrially encoded genes was not confirmed by qPCR analysis, suggesting the primary defect lies in DNA replication rather than transcription itself. veritastk.co.jp

Immunoblotting, or Western blotting, is a technique used to detect and quantify specific proteins from cell or tissue samples. It can be employed to assess how fialuridine treatment affects the levels of key mitochondrial proteins, such as subunits of the electron transport chain or proteins involved in mtDNA replication.

Advanced Imaging and Omics Technologies

To gain a more comprehensive understanding of the cellular and systemic impact of Fialuridine 5'-Monophosphate, researchers have employed advanced imaging techniques and high-throughput "omics" technologies.

Advanced Imaging: Transmission electron microscopy (TEM) has been a particularly powerful tool for visualizing the direct structural consequences of fialuridine toxicity on mitochondria. Multiple studies have used TEM to examine hepatocytes and other cells treated with fialuridine. The findings consistently reveal severe ultrastructural abnormalities in mitochondria, including:

Marked mitochondrial swelling (megamitochondria). nih.gov

Loss or disorganization of the internal cristae. plos.orgnih.gov

Dissolution of the internal matrix. nih.gov

Formation of unusual concentric lamellar structures and paracrystalline inclusions. nih.gov

These dramatic morphological changes, observed directly through advanced imaging, provide compelling visual evidence of the profound mitochondrial damage induced by the compound. plos.orgnih.govnih.gov

Omics Technologies: "Omics" approaches, such as transcriptomics, provide a global view of how cellular processes are altered. Transcriptomic analysis has been used to profile the broad changes in gene expression that occur in response to fialuridine. For example, in the livers of chimeric mice treated with FIAU, researchers have analyzed transcriptional responses, identifying the activation of specific stress-related pathways, such as the p53-driven gene signature. nih.gov This type of analysis helps to build a more complete picture of the cellular response to fialuridine-induced mitochondrial damage, moving beyond single-gene measurements to a network-level understanding.

Electron Microscopy for Ultrastructural Analysis of Mitochondria

Electron microscopy (EM) is a high-resolution imaging technique essential for examining the detailed ultrastructural morphology of organelles, providing insights that are not achievable with light microscopy. In the investigation of Fialuridine 5'-Monophosphate's toxicity, EM has been pivotal in identifying mitochondria as a primary target.

Research Findings:

Studies utilizing electron microscopy on cells and tissues exposed to fialuridine have consistently revealed severe alterations in mitochondrial ultrastructure. In human myotubes treated with FIAU, EM analysis demonstrated significant dose- and time-dependent destruction. nih.gov Early and major changes were observed in the mitochondria, which included the formation of concentric lamellar structures, the appearance of paracrystalline inclusions, and vacuolization. nih.gov These morphological aberrations are indicative of profound mitochondrial stress and dysfunction.

Similarly, in a humanized mouse model designed to study FIAU-induced liver toxicity, electron micrographs of human hepatocytes showed marked mitochondrial damage and the accumulation of lipid droplets. plos.org Research on human hepatoblastoma cells treated with FIAU also reported significant morphological changes in mitochondria, characterized by pronounced swelling, a loss of the internal cristae, and dissolution of the internal matrix. nih.gov These findings underscore a consistent pattern of mitochondrial pathology induced by the compound. The observed increase in lipid droplets and lysosomes alongside mitochondrial damage points to a broader cellular stress response. nih.gov The ultrastructural changes noted in these studies are consistent with the irreversible mitochondrial damage observed in patients, which is thought to be a consequence of defective mitochondrial DNA replication. nih.gov

| Observed Ultrastructural Change | Affected Cell/Tissue Type | Description | Reference |

| Mitochondrial Swelling | Human Hepatoblastoma Cells, Human Hepatocytes | Significant increase in mitochondrial volume, loss of normal shape. | plos.orgnih.gov |

| Loss of Cristae | Human Hepatoblastoma Cells | Disorganization and disappearance of the inner mitochondrial membrane folds. | nih.gov |

| Paracrystalline Inclusions | Human Myotubes | Formation of ordered, crystal-like structures within the mitochondria. | nih.govnih.gov |

| Concentric Lamellar Structures | Human Myotubes | Whorled, onion-like membrane structures within or around mitochondria. | nih.govnih.gov |

| Vacuolization | Human Myotubes | Formation of empty, membrane-bound sacs within the mitochondria. | nih.govnih.gov |

| Lipid Droplet Accumulation | Human Myotubes, Human Hepatocytes | Increased number and size of intracellular lipid droplets, indicating steatosis. | nih.govplos.orgnih.gov |

Confocal Microscopy for Cellular Localization and Organelle Dynamics

Confocal microscopy is a powerful fluorescence imaging technique that allows for the high-resolution, optical sectioning of thick specimens. It is widely used to study the subcellular localization of proteins and to monitor the dynamic processes of organelles in living cells. nih.gov By eliminating out-of-focus light, it provides sharp, detailed images of fluorescently labeled structures within a cell.

Research Findings:

While direct imaging of Fialuridine 5'-Monophosphate itself is not standard, confocal microscopy has been instrumental in elucidating the mechanism of its mitochondrial toxicity by localizing key proteins involved in its transport. The human equilibrative nucleoside transporter 1 (hENT1) is implicated in the transport of fialuridine into the mitochondria. plos.orgresearchgate.net Studies have utilized confocal microscopy to visualize fluorescently tagged hENT1. These experiments demonstrated that hENT1 is indeed localized to the mitochondria in human cells. researchgate.net In contrast, the mouse equivalent of the transporter (mENT1) was not found to be localized to the mitochondria, providing a potential explanation for the species-specific toxicity of fialuridine that was not predicted by preclinical animal studies. plos.orgresearchgate.net

This technique allows researchers to use organelle-selective dyes to visualize mitochondria and co-localize them with fluorescently-tagged proteins of interest, confirming the presence of transporters like hENT1 within the mitochondrial membrane. researchgate.net By extension, live-cell confocal imaging can be employed to track the real-time dynamics of mitochondria, such as fission and fusion events, and assess how these processes are affected by drug exposure. researchgate.net Although specific studies detailing the real-time tracking of organelle dynamics in response to fialuridine are not extensively documented, the methodology provides a crucial tool for investigating the functional consequences of the compound's interaction with mitochondria.

| Methodological Application | Target of Investigation | Key Finding | Reference |

| Immunofluorescence Staining | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Confirmed co-localization of hENT1 with mitochondria in human cells. | researchgate.net |

| Live-Cell Imaging | Mitochondrial Network Dynamics | Allows for real-time tracking of mitochondrial morphology, fusion, and fission events. | researchgate.net |

| Fluorescent Protein Tagging | Mouse Equilibrative Nucleoside Transporter 1 (mENT1) | Showed a lack of mENT1 localization to the mitochondria in mouse cells. | researchgate.net |

Metabolomics and Lipidomics for Biochemical Pathway Perturbation Analysis

Metabolomics and lipidomics are "omics" technologies that involve the comprehensive identification and quantification of small molecule metabolites and lipids within a biological system. These approaches provide a functional readout of the physiological state of a cell and can reveal significant perturbations in biochemical pathways resulting from drug toxicity.

Research Findings:

The toxicity of fialuridine is strongly linked to profound metabolic disturbances. One of the key clinical manifestations is severe lactic acidosis, a condition characterized by the buildup of lactate in the blood, which points to impaired mitochondrial function and a shift towards anaerobic metabolism. plos.orgnih.gov Metabolomic approaches are ideally suited to identify and quantify such changes in key metabolic pathways. Studies of drug-induced hepatotoxicity have shown that metabolomics can detect alterations in pathways such as fatty acid ß-oxidation, which is a core mitochondrial process. nih.gov

Lipidomics, a subset of metabolomics, focuses specifically on the lipid profile. Histological analysis of liver tissue from patients with fialuridine-induced hepatic failure revealed marked microvesicular steatosis, which is the accumulation of fat within cells. nih.gov This is consistent with findings from in vitro studies where increased lipid droplet accumulation was observed. nih.govnih.gov Lipidomic analysis allows for the detailed characterization of these accumulated lipids, helping to pinpoint the specific pathways that are disrupted. For example, alterations in the metabolism of phospholipids (B1166683) like phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs) can indicate liver dysfunction. mdpi.com While a complete metabolomic or lipidomic profile of fialuridine-treated cells is not yet fully detailed in published literature, the known biochemical outcomes of its toxicity—lactic acidosis and steatosis—are precisely the types of perturbations these methodologies are designed to analyze.

| Metabolic Perturbation | Affected Pathway | Methodological Approach | Reference |

| Lactic Acidosis | Anaerobic Glycolysis, Mitochondrial Respiration | Metabolomics | plos.orgnih.gov |

| Microvesicular Steatosis | Lipid Metabolism, Fatty Acid β-oxidation | Lipidomics, Histology | nih.govnih.gov |

| Reactive Metabolite Formation | Drug Metabolism/Bioactivation | Metabolomics | rsc.org |

Proteomics for Enzyme Activity and Protein Interaction Studies

Proteomics is the large-scale study of proteins, their structures, and their functions. In the context of toxicology, proteomics can be used to identify protein targets of a drug, investigate changes in protein expression levels, and study alterations in enzyme activity and protein-protein interactions that occur in response to toxic insult.

Research Findings:

The mechanism of fialuridine toxicity is believed to involve the inhibition of mitochondrial DNA polymerase gamma, leading to impaired replication of mitochondrial DNA (mtDNA). nih.govnih.gov This, in turn, would lead to a decreased expression of mtDNA-encoded proteins, which are essential components of the electron transport chain (ETC). Work on mitochondrial enzymology from patient liver samples suggested that the toxicity was related to injury to enzymes of the ETC. nih.gov

Modern proteomics techniques, such as mass spectrometry-based approaches, are capable of globally quantifying changes in the proteome. These methods can be applied to identify and quantify the downregulation of specific mitochondrial proteins, such as subunits of ETC complexes I and IV, which has been observed with other drugs that induce mitochondrial dysfunction. chemrxiv.orgresearchgate.net Furthermore, chemical proteomics can be employed to identify the direct protein off-targets of a drug. chemrxiv.orgresearchgate.net While comprehensive proteomic studies specifically on Fialuridine 5'-Monophosphate are limited in the public domain, the established hypothesis of its mechanism of action—disruption of mitochondrial protein synthesis and function—is a prime candidate for investigation using proteomic platforms. Such studies would enable the precise identification of affected enzymes and protein complexes, like those in the ETC, and could reveal other previously unknown protein interactions contributing to the compound's toxicity.

| Proteomic Application | Potential Target/Pathway | Anticipated Finding | Reference |

| Global Protein Quantification | Electron Transport Chain (ETC) Complexes | Decreased abundance of mtDNA-encoded subunits. | nih.govchemrxiv.org |

| Enzyme Activity Profiling | Mitochondrial DNA Polymerase Gamma | Identification of inhibition or altered activity. | nih.gov |

| Interactome Analysis | Mitochondrial Protein Complexes | Disruption of protein-protein interactions within the ETC. | chemrxiv.org |

| Off-Target Identification | Cellular Proteome | Discovery of unintended protein binding partners of fialuridine or its metabolites. | researchgate.net |

Future Research Trajectories

Comprehensive Mapping of Fialuridine (B1672660) 5'-Monophosphate Metabolic Enzymes and Transporters

The metabolic journey of fialuridine from its parent form to its ultimate toxic triphosphate metabolite involves a series of enzymatic conversions and transport steps, many of which are not fully elucidated. While initial research has identified key players, a complete, quantitative map of all contributing proteins is necessary for a full understanding of its toxicokinetics.

The first phosphorylation step, converting fialuridine to Fialuridine 5'-Monophosphate, is primarily mediated by the mitochondrial enzyme Thymidine (B127349) Kinase 2 (TK2). researchgate.netnih.gov Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are carried out by Thymidylate Kinase (TMPK) and Nucleoside Diphosphate Kinase (DPK), respectively. researchgate.net However, the precise kinetics, substrate specificity, and potential contribution of other cytosolic or mitochondrial kinases remain to be fully characterized.

Transport into the cell and subsequently into the mitochondria is another critical control point. The human Equilibrative Nucleoside Transporter 1 (ENT1) has been identified as a key transporter responsible for moving fialuridine across the mitochondrial membrane, a step that is crucial for its subsequent phosphorylation by the mitochondrial TK2. researchgate.netnih.govmdpi.com Future research must expand beyond this single transporter to investigate the complete landscape of transporters that may handle fialuridine and its phosphorylated metabolites. This includes other members of the Equilibrative Nucleoside Transporter (ENTs) and Concentrative Nucleoside Transporter (CNTs) families, which are known to transport a wide range of natural and synthetic nucleosides. wikipedia.orgslideshare.netfrontiersin.org Furthermore, ATP-binding cassette (ABC) transporters, such as members of the ABCC subfamily, have been shown to export nucleoside monophosphates from cells, potentially acting as a protective mechanism. nih.govnih.gov A comprehensive mapping effort would involve systematically screening these transporter families to identify which proteins interact with Fialuridine 5'-Monophosphate and clarifying their direction of transport (influx vs. efflux) across both the plasma and mitochondrial membranes.

| Entity | Family/Class | Known/Potential Role in Fialuridine Metabolism | Key Research Question |

| Thymidine Kinase 2 (TK2) | Nucleoside Kinase | Primary enzyme for the initial phosphorylation of Fialuridine to its monophosphate form within the mitochondria. researchgate.netnih.gov | What is the kinetic efficiency of TK2 for Fialuridine compared to other nucleoside analogues? |

| Thymidylate Kinase (TMPK) | Nucleoside Monophosphate Kinase | Mediates the phosphorylation of Fialuridine 5'-Monophosphate to the diphosphate form. researchgate.net | Are there other kinases that can perform this step, and what is their relative contribution? |

| Nucleoside Diphosphate Kinase (DPK) | Nucleoside Diphosphate Kinase | Responsible for the final phosphorylation step to the active triphosphate metabolite. researchgate.net | How does the cellular concentration of this enzyme affect the rate of toxic metabolite formation? |

| Equilibrative Nucleoside Transporter 1 (ENT1) | SLC29 Transporter Family | Implicated in the transport of Fialuridine into mitochondria, a critical step for toxicity. researchgate.netmdpi.com | What is the precise mechanism and affinity of ENT1 for Fialuridine? |

| Other ENT & CNT Transporters | SLC29 & SLC28 Families | Potential transporters of Fialuridine across the plasma membrane and into mitochondria. frontiersin.org | Do other members of these families (e.g., ENT2, CNT1-3) transport Fialuridine or its metabolites? |

| ABC Transporters | ABCC Subfamily | May be involved in the efflux of Fialuridine 5'-Monophosphate from the cell, acting as a detoxification pathway. nih.govnih.gov | Can upregulation of specific ABC transporters mitigate Fialuridine toxicity? |

Development of Predictive Computational Models for Mitochondrial Interactions

The failure of preclinical animal studies to predict fialuridine's toxicity in humans underscores the need for better predictive tools. wikipedia.orgplos.org The development of sophisticated computational models offers a promising avenue to screen for potential mitochondrial toxicity early in the drug development process. These in silico models can simulate the interactions between Fialuridine 5'-Monophosphate (and its subsequent triphosphate form) and key mitochondrial targets.

Future research should focus on creating high-resolution models of human mitochondrial DNA polymerase gamma (Pol γ) and mitochondrial RNA polymerase (POLRMT), the primary targets inhibited by fialuridine triphosphate. nih.gov Using techniques like molecular dynamics (MD) simulations, researchers can model the precise conformational changes that occur when the fialuridine metabolite binds to the active site of these polymerases. dovepress.commdpi.comfrontiersin.orgnih.gov These simulations can calculate the binding free energy, providing a quantitative prediction of how strongly the analogue will interact with and inhibit the enzyme. nih.gov By comparing these values to those of natural deoxyribonucleotides, a predictive toxicity index can be established.

Such models must incorporate several key factors to be truly predictive:

Enzyme Dynamics: The model should account for the flexibility and conformational dynamics of the polymerase active site. frontiersin.org

Substrate Competition: The simulation must consider the competitive binding between the fialuridine metabolite and the natural endogenous deoxynucleotide triphosphates (dNTPs).

Incorporation and Chain Termination: The model should predict the efficiency of incorporation of the fialuridine analogue into the growing DNA chain and the subsequent likelihood of chain termination. nih.gov

By validating these computational tools against existing experimental data for a range of nucleoside analogues with known toxicity profiles, they can be refined into powerful screening mechanisms. nih.gov This would allow for the early identification of candidates with a high potential for mitochondrial toxicity, enabling chemists to modify the molecular structure to mitigate these risks before significant resources are invested.

Investigation of Fialuridine 5'-Monophosphate's Interactions with other Cellular Nucleic Acid Metabolism Pathways

The toxicity of fialuridine is not solely a consequence of its direct interaction with mitochondrial polymerases. Its presence as a fraudulent nucleotide can have wider repercussions on the intricate network of cellular nucleic acid metabolism. Future research must investigate how Fialuridine 5'-Monophosphate and its derivatives perturb these interconnected pathways.

A key area of investigation is the impact on the cellular and mitochondrial deoxynucleotide triphosphate (dNTP) pools. The enzyme ribonucleotide reductase (RNR) is critical for maintaining the balanced supply of dNTPs required for DNA synthesis. nih.gov Studies have shown that interfering with RNR activity potentiates fialuridine toxicity, suggesting that an imbalance in the natural dNTP pools can exacerbate the toxic effects of the analogue. researchgate.netnih.gov Future studies should quantify the precise changes in dNTP pool sizes in response to fialuridine treatment and explore whether these changes increase the likelihood of the fialuridine triphosphate being incorporated by Pol γ. An imbalance in dNTP pools is itself a known mechanism of cellular stress and can lead to DNA damage. nih.gov

Another important pathway involves cellular DNA repair and proofreading mechanisms. The tumor suppressor protein p53 has been shown to exhibit 3' → 5' exonuclease activity and can localize to the mitochondria, where it may provide a proofreading function for Pol γ. nih.gov This includes the ability to excise incorrectly incorporated nucleoside analogues from mitochondrial DNA. nih.gov Research is needed to determine if Fialuridine 5'-Monophosphate or its triphosphate form can modulate the expression or activity of p53 or other DNA repair enzymes. Understanding these interactions could reveal why toxicity is irreversible and whether enhancing these repair pathways could offer a therapeutic strategy.

Exploration of Novel Nucleoside Analog Scaffolds with Improved Mitochondrial Selectivity

The ultimate goal in preventing fialuridine-like toxicity is the rational design of new nucleoside analogues that are potent against their intended viral targets while being poor substrates for key human mitochondrial enzymes. This requires a deep understanding of the structure-activity relationships (SAR) that govern mitochondrial toxicity. nih.govaaai.org

Future research should systematically explore modifications to the nucleoside scaffold to decrease interaction with mitochondrial polymerases. Key areas for modification include:

The Sugar Moiety: The 2' and 3' positions on the ribose or deoxyribose ring are critical for polymerase recognition and incorporation. nih.gov Studies have shown that even subtle changes, such as the stereochemistry of a fluorine atom, can dramatically alter the toxicity profile. nih.gov Systematic modification of these positions could yield compounds that are not recognized by Pol γ.

The Prodrug Moiety: For nucleoside analogues administered as prodrugs, the chemistry of the prodrug itself can be optimized to ensure efficient release of the active compound while the released moiety is non-toxic. nih.gov

By combining SAR studies with the predictive computational models described in section 8.2, a virtuous cycle of design and testing can be established. aaai.org Promising novel scaffolds can be designed in silico, synthesized, and then evaluated in cell-based and biochemical assays to confirm their improved mitochondrial selectivity. This approach would move the field from a retrospective analysis of toxicity to a prospective design of safer, more effective nucleoside-based therapies. nih.gov

Deepening Understanding of Inter-individual Variability in Fialuridine's Biochemical Effects

A crucial aspect of the fialuridine tragedy was its human-specific toxicity, which was not predicted by animal models. plos.orgnih.govresearchgate.net This species-specificity is thought to be due to the expression of the ENT1 transporter in human mitochondrial membranes but not in those of rodents. nih.gov This highlights the critical role of genetic differences in determining susceptibility to drug-induced toxicity. Further research is needed to understand the full spectrum of inter-individual variability in fialuridine's biochemical effects.

This research should focus on the field of pharmacogenomics, investigating how common genetic variants, or single-nucleotide polymorphisms (SNPs), in the genes coding for metabolic enzymes and transporters affect an individual's response to fialuridine. magtechjournal.comyoutube.com Key genes of interest include:

SLC29A1 (encoding ENT1): Variants in this gene could alter the rate of fialuridine transport into mitochondria, directly impacting the concentration of the drug at its initial site of activation. mdpi.com

TK2 (encoding Thymidine Kinase 2): Polymorphisms in TK2 could lead to differences in the efficiency of the first phosphorylation step, resulting in some individuals producing the toxic monophosphate metabolite faster than others.

POLG (encoding DNA Polymerase Gamma): Mutations in the POLG gene are known to cause mitochondrial diseases. It is plausible that certain polymorphisms could make the enzyme more susceptible to inhibition by fialuridine triphosphate, predisposing individuals to toxicity. mdpi.com

By studying the genetic makeup of patients who experienced fialuridine toxicity and comparing it to those who did not, researchers can identify specific genetic markers associated with susceptibility. mdpi.commdpi.com This knowledge would not only provide a deeper understanding of fialuridine's mechanism but could also lead to the development of genetic screening panels to identify patients at higher risk for mitochondrial toxicity from other nucleoside analogues in the future.

Q & A

Q. What are the standard analytical techniques for quantifying Fialuridine 5'-Monophosphate in biological matrices?

Methodological Answer: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the gold standard. Samples are pretreated with strong-anion exchange solid-phase extraction (SPE) to isolate nucleotides. A C18 column with gradient elution separates Fialuridine 5'-Monophosphate from other nucleotides, using thymidine 5'-monophosphate (TMP) as an internal standard for quantification . For complex matrices, such as mitochondrial extracts, coupling with mass spectrometry (LC-MS) improves specificity .

Q. How is Fialuridine 5'-Monophosphate synthesized in laboratory settings?

Methodological Answer: Chemical phosphorylation of fialuridine (FIAU) using phosphoramidite reagents is a common approach, followed by purification via ion-exchange chromatography. Enzymatic synthesis using recombinant kinases (e.g., human deoxycytidine kinase) can also generate the monophosphate form in vitro, with reaction efficiency monitored by thin-layer chromatography (TLC) or HPLC .

Q. What in vitro models are suitable for preliminary toxicity screening of Fialuridine 5'-Monophosphate?

Methodological Answer: Human hepatoblastoma cell lines (e.g., HepG2) and lymphocyte cultures (e.g., MOLT-4) are widely used. Toxicity is assessed via lactate production assays (indicative of mitochondrial dysfunction) and DNA fragmentation analysis using gel electrophoresis. Dose-response curves are generated to determine IC50 values .

Advanced Research Questions

Q. How do researchers model the kinetics of Fialuridine 5'-Monophosphate incorporation into DNA by polymerases?

Methodological Answer: In vitro primer-extension assays with purified DNA polymerases (e.g., mitochondrial polymerase γ) are performed. Reactions include radiolabeled dNTPs and varying concentrations of Fialuridine 5'-Monophosphate. Incorporation rates are quantified via gel electrophoresis or scintillation counting. Michaelis-Menten kinetics are applied to calculate and , with competitive inhibition studies using FIAU triphosphate .

Q. What experimental strategies resolve discrepancies in reported enzymatic activities of Fialuridine 5'-Monophosphate-metabolizing enzymes?

Methodological Answer: Standardize assay conditions (pH, temperature, cofactors) across studies. For example, complementation assays in purine auxotrophs (e.g., ΔpurH strains) can validate IMP cyclohydrolase activity by restoring growth in minimal media. Kinetic parameters (, ) should be compared using nonlinear regression models (e.g., GraphPad Prism) to account for substrate limitations .

Q. How can fermentation kinetics be optimized for large-scale Fialuridine 5'-Monophosphate production in recombinant systems?

Methodological Answer: Dynamic models integrating Logistic equations (for biomass growth) and Luedeking-Piret equations (for product formation) predict fermentation parameters. For example, residual sugar levels and dissolved oxygen are monitored in real-time. Batch fermentation with recombinant strains is optimized via response surface methodology (RSM), with validation through HPLC quantification of yield .

Q. What mechanistic insights explain Fialuridine 5'-Monophosphate-induced mitochondrial toxicity?

Methodological Answer: Mitochondrial DNA (mtDNA) depletion assays in primary hepatocytes or models quantify toxicity. Long-range PCR detects mtDNA deletions, while Seahorse assays measure oxygen consumption rate (OCR) deficits. Comparative studies with wild-type and polymerase γ-mutant cells clarify the role of Fialuridine 5'-Monophosphate in chain termination during replication .

Q. How do temperature and pH affect the stability of Fialuridine 5'-Monophosphate in enzymatic assays?

Methodological Answer: Stability is tested via accelerated degradation studies: incubate the compound at varying temperatures (4–70°C) and pH (5–9) for 24–72 hours. Residual activity is measured using HPLC-UV. For thermophilic enzymes (e.g., archaeal IMP cyclohydrolases), activity assays at suboptimal temperatures (e.g., 50°C vs. 85°C) may underestimate , necessitating Arrhenius plot extrapolation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Fialuridine 5'-Monophosphate's selectivity for mitochondrial vs. nuclear DNA polymerases?

Methodological Answer: Perform side-by-side assays with purified mitochondrial polymerase γ and nuclear polymerases (α, β, δ, ε). Use competitive inhibition studies with FIAU triphosphate and quantify incorporation via -labeled dNTPs. Statistical meta-analysis of published values (e.g., Forest plots) identifies outliers due to methodological variability (e.g., buffer composition, enzyme source) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。